molecular formula C13H21N B3114340 (3-Phenylbutyl)(propan-2-yl)amine CAS No. 200885-80-9

(3-Phenylbutyl)(propan-2-yl)amine

Cat. No. B3114340
CAS RN: 200885-80-9
M. Wt: 191.31 g/mol
InChI Key: GIHCHPVTEGLGCR-UHFFFAOYSA-N
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Description

“(3-Phenylbutyl)(propan-2-yl)amine” is a chemical compound with the molecular formula C13H21N . It is offered by various chemical suppliers.


Synthesis Analysis

The synthesis of amines like “(3-Phenylbutyl)(propan-2-yl)amine” can be achieved through various methods. One common method is the reduction of nitriles and amides with LiAlH4 . Another approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of “(3-Phenylbutyl)(propan-2-yl)amine” consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact mass is 191.167399674 .


Chemical Reactions Analysis

Amines, including “(3-Phenylbutyl)(propan-2-yl)amine”, can participate in a variety of chemical reactions. For instance, they can undergo SN2 reactions with alkyl halides, leading to the formation of alkylamines .


Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. They can engage in hydrogen bonding, which influences their boiling points and solubilities . Amines of low molar mass are quite soluble in water .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of (3-Phenylbutyl)(propan-2-yl)amine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in protein digestion and other vital biological processes.

Mode of Action

It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction with these targets may lead to changes in their activity, potentially affecting the processes they are involved in.

Future Directions

The future directions in the field of amines research include the development of more efficient and environmentally friendly synthesis methods . Additionally, the potential therapeutic applications of amines are a significant area of ongoing research .

properties

IUPAC Name

3-phenyl-N-propan-2-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)14-10-9-12(3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHCHPVTEGLGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylbutyl)(propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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